molecular formula C11H20N2O2 B3076023 (1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine CAS No. 1038509-56-6

(1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine

Cat. No.: B3076023
CAS No.: 1038509-56-6
M. Wt: 212.29
InChI Key: ZBNRVIGHEROTFW-VGMNWLOBSA-N
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Description

(1s,3s,5s)-2-boc-2-azabicyclo[310]hexane-3-methylamine is a bicyclic amine compound with a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine typically involves the following steps:

    Formation of the bicyclic core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction. This can be achieved using various starting materials and catalysts under controlled conditions.

    Introduction of the Boc protecting group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Methylation: The final step involves the methylation of the amine group to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of (1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing the compound to participate in selective reactions. Upon deprotection, the free amine can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1s,3s,5s)-3-(aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester
  • (1s,3s,5s)-2-azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate

Uniqueness

(1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine is unique due to its specific bicyclic structure and the presence of the Boc protecting group. This combination allows for selective reactions and applications that may not be possible with other similar compounds. The compound’s stability and reactivity make it a valuable tool in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

tert-butyl (1S,3S,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8(6-12)4-7-5-9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8+,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNRVIGHEROTFW-VGMNWLOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2C1C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C[C@H]2[C@@H]1C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine
Reactant of Route 2
(1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine
Reactant of Route 3
(1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine
Reactant of Route 4
(1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine
Reactant of Route 5
(1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine
Reactant of Route 6
(1s,3s,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-methylamine

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